Ethyl 3-[(3-methoxypropyl)amino]propanoate
Description
Evolution and Significance of β-Amino Ester Compounds in Organic Chemistry
β-Amino esters and their derivatives are foundational building blocks in organic synthesis, valued for their utility in creating a wide range of biologically active molecules and complex chemical structures. thieme-connect.com Their significance stems from their role as crucial intermediates in the synthesis of compounds like β-lactam antibiotics. thieme-connect.com Furthermore, when produced in optically active forms, β-amino esters serve as valuable chiral auxiliaries in the field of asymmetric synthesis. thieme-connect.com
The most direct and common method for synthesizing β-amino esters is the conjugate addition of amines to electron-deficient alkenes, a process known as the aza-Michael reaction. acs.org This reaction has been the subject of extensive research to improve efficiency, yield, and environmental friendliness. Various catalytic systems have been developed to promote this addition, moving from stoichiometric amounts of Lewis acids like AlCl₃ and TiCl₄ to more sustainable, sub-stoichiometric catalysts. thieme-connect.com Modern approaches often focus on green chemistry principles, employing recyclable catalysts and solvent-free conditions to minimize environmental impact. thieme-connect.comthieme-connect.com
Interactive Table: Synthesis Methods for β-Amino Esters via Aza-Michael Addition
| Catalyst System | Nucleophile (Amine) | Substrate (Alkene) | Conditions | Key Advantages |
| Silica (B1680970) Gel | Aliphatic & Aromatic Amines | Electron-deficient alkenes | Solvent-free, variable temp. | Recyclable surface, good to excellent yields. thieme-connect.comthieme-connect.com |
| Ceric Ammonium (B1175870) Nitrate | Aliphatic Amines | α,β-unsaturated carbonyls | Water | Mild conditions, procedurally simple. organic-chemistry.org |
| Lipase TL IM | Aromatic Amines | Acrylates | Methanol, continuous-flow | Green reaction conditions, short residence time. mdpi.com |
| No Catalyst | Amines | Electron-deficient alkenes | Solvent-free, microwave | Environmentally friendly, rapid reaction. rsc.org |
| (S,S)-(+)-Pseudoephedrine | Nitrogen Nucleophiles | α,β-unsaturated amides | Toluene (B28343), low temp. | Asymmetric synthesis, high diastereoselectivity. acs.orgnih.gov |
Unique Structural Features of Ethyl 3-[(3-methoxypropyl)amino]propanoate and Research Interest
While specific studies on this compound are limited, its molecular architecture provides clear indications of its research value, primarily as a monomer for synthesizing poly(β-amino esters) (PBAEs). These polymers are at the forefront of research in biomedicine, particularly for drug and gene delivery. resolvemass.canih.gov
The structure can be deconstructed into key functional components:
β-Amino Ester Core : This is the fundamental reactive unit that allows for polymerization via the aza-Michael addition reaction. The ester linkages within the resulting polymer backbone are susceptible to hydrolysis, rendering the polymer biodegradable. resolvemass.cafrontiersin.org
Secondary Amine : The presence of a secondary amine allows it to react with a diacrylate monomer, leading to the formation of a linear polymer chain. The tertiary amines formed in the polymer backbone are pH-responsive; they can be protonated in acidic environments, which is a key feature for biomedical applications. nih.govvirginia.edu
3-Methoxypropyl Side Chain : This is the most distinctive feature. The ether linkage (-O-) and the propyl chain add flexibility and hydrophilicity. In a polymer context, such side chains can significantly influence the material's physical properties, including its interaction with biological systems, solubility, and the rate of biodegradation. researchgate.netmdpi.com
The primary research interest in a molecule like this compound lies in its potential to create novel PBAEs. By incorporating this monomer into a polymer chain, researchers could fine-tune the properties of the resulting material for specific applications, such as creating more stable nanoparticles for gene delivery or controlling the release rate of an encapsulated drug. nih.govacs.org
Interactive Table: Structural Features and Potential Impact on Polymer Properties
| Structural Component | Functional Group | Likely Influence on Polymer Properties | Research Application Context |
| Propanoate Backbone | β-Amino Ester | Confers biodegradability via hydrolysable ester bonds. Forms the polymer backbone. resolvemass.ca | Drug/Gene Delivery, Tissue Engineering. |
| Amino Group | Secondary Amine | Enables polymerization; results in a pH-responsive tertiary amine in the polymer chain. nih.govvirginia.edu | pH-sensitive drug release, endosomal escape for gene delivery. |
| Methoxypropyl Side Chain | Ether & Alkyl | Increases hydrophilicity and flexibility; modulates degradation rate and biocompatibility. researchgate.netmdpi.com | Enhancing nanoparticle stability in circulation, tuning drug release kinetics. |
Current Research Landscape and Emerging Trends for Analogous Structures
The research landscape for structures analogous to this compound is dominated by the development and application of poly(β-amino esters) (PBAEs). nih.gov These synthetic, biodegradable polymers have emerged as leading candidates for non-viral gene delivery and advanced drug delivery systems. resolvemass.canih.gov
Key Research Trends:
Gene Delivery: PBAEs are widely investigated as vectors to deliver nucleic acids (DNA, mRNA, siRNA). nih.gov Their cationic nature allows them to condense negatively charged genetic material into nanoparticles that can be internalized by cells. resolvemass.ca The pH-responsive amine groups are thought to facilitate escape from the endosome, a critical step for successful gene transfection. nih.gov
Tunable Polymer Libraries: A major trend involves the high-throughput synthesis of large libraries of PBAEs. By systematically varying the amine and diacrylate monomers, researchers can screen for polymers with optimal properties for a specific cell type or application. acs.org A monomer like this compound would be a valuable addition to such libraries to explore the impact of ether-containing side chains. acs.org
Drug Delivery and Tissue Engineering: The biodegradability and biocompatibility of PBAEs make them excellent candidates for controlled drug release and as scaffolds in tissue engineering. resolvemass.canih.gov Their degradation can be tuned from days to months by altering the polymer backbone and side chains. nih.gov
Hybrid Materials: To overcome challenges like nanoparticle instability, researchers are creating hybrid systems. This includes coating PBAE nanoparticles with lipids or blending them with other polymers to improve their performance and stability in physiological environments. nih.gov
Green Synthesis Protocols: Reflecting a broader trend in chemistry, there is growing interest in environmentally friendly synthesis methods for PBAEs. This includes using microwave irradiation without harmful solvents, which allows for a rapid and clean polymerization process. rsc.org
The ongoing research into PBAEs continues to expand their biomedical applications, with a focus on creating increasingly sophisticated and functional materials. resolvemass.caresearchgate.net The development of new monomers with unique side chains, such as the methoxypropyl group found in this compound, is critical to advancing the capabilities of this versatile class of polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-methoxypropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9(11)5-7-10-6-4-8-12-2/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIULWPWCRKKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Ethyl 3 3 Methoxypropyl Amino Propanoate
Precursor Synthesis and Intermediate Formation
The assembly of Ethyl 3-[(3-methoxypropyl)amino]propanoate is fundamentally dependent on the synthesis of its constituent parts. This involves the initial preparation of a suitable propanoate intermediate, which then serves as the scaffold for the attachment of the methoxypropylamine moiety through various amine functionalization strategies.
The propanoate portion of the target molecule is typically derived from readily available starting materials. Ethyl acrylate (B77674) is a particularly common and versatile precursor due to the electrophilic nature of its β-carbon, making it susceptible to nucleophilic attack. One of the primary methods for forming the core structure is the Michael addition reaction.
For instance, a related compound, ethyl 3-ethoxypropionate, is synthesized through the addition reaction of absolute ethanol (B145695) and ethyl acrylate. google.com Similarly, the synthesis of ethyl 3,3-diethoxypropanoate, another valuable propanoate intermediate, proceeds from the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with dry ethanol in the presence of a base. orgsyn.org This intermediate is a stable, protected form of the unstable 3-formylpropanoate. orgsyn.org
The general approach involves reacting an acrylate ester with a suitable nucleophile. In the context of synthesizing the title compound, ethyl acrylate serves as the key propanoate intermediate precursor, which will react with an amine. A parallel example is the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, where ethyl acrylate is reacted directly with 2-aminopyridine (B139424). google.com
| Propanoate Intermediate | Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| Ethyl 3-ethoxypropanoate | Ethanol, Ethyl acrylate | Michael Addition | google.com |
| Ethyl 3,3-diethoxypropanoate | 1,1,1-Trichloro-4-ethoxy-3-buten-2-one, Ethanol | Haloform Reaction/Acetalization | orgsyn.org |
| Ethyl 3-(pyridin-2-ylamino) propanoate | 2-Aminopyridine, Ethyl acrylate | Aza-Michael Addition | google.com |
The defining structural feature of the target compound is the 3-methoxypropylamine (B165612) group. This moiety is introduced by reacting 3-methoxypropylamine with the pre-formed propanoate intermediate. atamanchemicals.comnih.gov 3-Methoxypropylamine is a colorless liquid with an ammonia-like odor that is completely miscible in water and common organic solvents. atamanchemicals.com It can be synthesized via continuous catalysis ammonification and dehydration of 3-methoxypropanol as the raw material. google.com
The key reaction for incorporating this moiety is the conjugate addition (specifically, an aza-Michael addition) of the primary amine group of 3-methoxypropylamine to the activated double bond of ethyl acrylate. This reaction forms the crucial carbon-nitrogen bond, directly yielding the this compound skeleton.
The formation of this compound is a prime example of N-alkylation of a primary amine. In this specific synthesis, the Michael addition of 3-methoxypropylamine to ethyl acrylate results in the alkylation of the amine nitrogen. The ethyl propanoate group is effectively added to the nitrogen atom.
This strategy is highly efficient for creating β-amino esters. While acylation involves the introduction of an acyl group (R-C=O) to an amine, the synthesis of the title compound specifically utilizes an alkylation pathway. The reactivity of the primary amine in 3-methoxypropylamine allows for a direct nucleophilic attack on the electron-deficient alkene in ethyl acrylate, a common and powerful method for forming C-N bonds in organic synthesis.
Catalytic Approaches in Synthesis
To facilitate the reaction between the propanoate precursor and the amine, catalysts are often essential. They can enhance the reaction rate, improve selectivity, and allow for milder reaction conditions. Both acid and base catalysts have been effectively investigated for this class of reactions.
Strong Brønsted acids are effective catalysts for Michael additions. Trifluoromethanesulfonic acid (TfOH), also known as triflic acid, is a particularly potent catalyst used in various organic transformations due to its high thermal stability and resistance to oxidation and reduction. sigmaaldrich.com
In a closely related synthesis of ethyl 3-(pyridin-2-ylamino) propanoate from 2-aminopyridine and ethyl acrylate, trifluoromethanesulfonic acid serves as the catalyst. google.com The reaction is typically carried out in a solvent such as anhydrous ethanol under nitrogen protection, with heating. google.com The use of trifluoromethanesulfonic acid in this context demonstrates its ability to activate the acrylate system, facilitating the nucleophilic attack of the amine. The amount of catalyst used is typically in the range of 5-10 mole percent relative to the ethyl acrylate reactant. google.com
Other strong acid catalysts, such as methane (B114726) sulfonic acid, have also been employed in the addition of nucleophiles to ethyl acrylate, indicating a broader applicability of acid catalysis for this type of transformation. google.com
| Catalyst | Reactants | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoromethanesulfonic acid | 2-Aminopyridine, Ethyl acrylate | Ethyl 3-(pyridin-2-ylamino) propanoate | Anhydrous ethanol, 120-160°C, 16-20 hours | 83% | google.com |
| Methane sulfonic acid | Ethanol, Ethyl acrylate | Ethyl 3-ethoxypropanoate | 120-130°C | 41% | google.com |
Base catalysis provides an alternative and often milder pathway for the synthesis of β-amino esters. Basic catalysts function by deprotonating the amine nucleophile, increasing its nucleophilicity and thereby promoting the addition reaction.
Anion-exchange resins have emerged as effective heterogeneous catalysts. nih.govmdpi.com For the synthesis of ethyl 3-ethoxypropionate from ethanol and ethyl acrylate, an anion-exchange resin is used as the catalyst in a tubular reactor. google.com This method offers several advantages, including simple synthesis, mild conditions, fewer side reactions, and the ability to recycle the catalyst, which simplifies the separation process and is amenable to continuous production. google.com The use of heterogeneous catalysts like ion-exchange resins is considered a greener approach compared to homogeneous catalysts as it reduces waste generation. scirp.org
Potassium carbonate (K₂CO₃) is another widely used and inexpensive basic catalyst. It is effective in promoting reactions involving carbanion generation from CH-acids and can be used in various condensation reactions. researchgate.net In the synthesis of ethyl 3,3-diethoxypropanoate, anhydrous potassium carbonate is used as the base. orgsyn.org Its application in promoting Claisen-Schmidt condensation reactions further highlights its utility as a versatile base catalyst in organic synthesis. scispace.com Given its efficacy in related transformations, potassium carbonate represents a viable and cost-effective catalyst for the Michael addition of 3-methoxypropylamine to ethyl acrylate.
Exploration of Metal-Mediated or Organocatalyzed Transformations
The synthesis of β-amino esters like this compound can be effectively catalyzed by both metal complexes and small organic molecules (organocatalysts).
Metal-Mediated Synthesis: Transition metal catalysts are known to facilitate the synthesis of β-amino esters from amines and acrylates. researchgate.net While a specific protocol for this compound is not detailed in the provided literature, analogous rhodium-catalyzed hydroaminomethylation of acrylates with secondary amines points to a viable synthetic route. researchgate.net These reactions often proceed under mild conditions and can exhibit high regioselectivity. The general mechanism involves the coordination of the acrylate to the metal center, followed by nucleophilic attack of the amine.
Organocatalyzed Transformations: Organocatalysis presents a greener and often more cost-effective alternative to metal-mediated processes. For the aza-Michael addition, which is a key reaction in this synthesis, various organocatalysts have been shown to be effective.
Amine and Phosphine Catalysts: Both primary and tertiary amines, as well as phosphines, can catalyze the thiol-ene Michael addition, a reaction analogous to the aza-Michael addition. rsc.org These catalysts function by activating the Michael acceptor or the nucleophile. For instance, a tertiary amine can deprotonate the amine nucleophile, increasing its reactivity. Phosphine catalysts, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be highly efficient, leading to complete conversion in minutes under optimized conditions. rsc.org
Cinchona Alkaloid Derivatives: For enantioselective syntheses, chiral organocatalysts derived from cinchona alkaloids have proven effective in the Michael addition to acrylic esters. rsc.org These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high yields and enantiomeric excesses. rsc.org
Multi-Component and Tandem Reaction Sequences
Multi-component and tandem reactions offer significant advantages in terms of atom economy and operational simplicity by combining several synthetic steps into a single operation.
Adaptation of Knoevenagel Condensation/Alkylidene Reduction Strategies
A tandem Knoevenagel condensation followed by an alkylidene reduction presents a plausible, albeit less direct, route to β-amino esters. nih.gov This strategy would involve the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, followed by reduction of the resulting α,β-unsaturated intermediate and subsequent amination. For the synthesis of this compound, this would be a multi-step process. A notable example of a similar tandem reaction is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which employs a Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the nitro group. nih.gov While effective, the directness of the Michael addition makes it a more common approach for this class of compounds.
Utilization of Addition Reactions (e.g., Michael addition of amines to acrylates)
The most direct and widely employed method for the synthesis of this compound is the aza-Michael addition of 3-methoxypropylamine to ethyl acrylate. nih.govresearchgate.net This conjugate addition reaction is highly efficient for the formation of the crucial C-N bond. psu.edu
The reaction involves the nucleophilic attack of the amine on the β-carbon of the electron-deficient ethyl acrylate. This process can be performed without a catalyst, but is often accelerated by the presence of a Lewis acid, a Brønsted acid, or a base. The versatility of the Michael addition allows for a wide range of amines and acrylate derivatives to be used, making it a cornerstone in the synthesis of poly(β-amino esters). nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst loading is crucial for a successful outcome.
Impact of Solvent Systems and Temperature Profiles
Solvent Systems: The choice of solvent can significantly influence the rate and yield of the aza-Michael addition. researchgate.net While the reaction can be carried out under solvent-free conditions, various solvents have been explored. researchgate.net Polar protic solvents, such as fluorinated alcohols (hexafluoroisopropanol and trifluoroethanol), have been shown to favor the addition of weak nucleophiles. bohrium.com However, for more reactive amines, non-polar solvents like toluene (B28343) and xylene have also been used with good results. researchgate.net In some cases, unsatisfactory yields were obtained in solvents like water and acetonitrile. researchgate.net
Temperature Profiles: Temperature is a critical parameter in the aza-Michael reaction. url.edu The reaction is highly sensitive to temperature, and the optimal temperature can vary depending on the specific reactants and catalyst used. researchgate.neturl.edu For instance, in one study, the best yield for an aza-Michael addition was obtained under solvent-free conditions at 120 °C. researchgate.net It has also been observed that at higher temperatures (between 145 and 155 °C), the selectivity of the reaction can be enhanced, suggesting a more complex reaction mechanism that may involve a reversible process. url.edu
| Parameter | Condition | Effect on Yield/Selectivity |
| Solvent | Solvent-free | Often provides good yields. researchgate.net |
| Polar protic (e.g., HFIP, TFE) | Favors addition of weak nucleophiles. bohrium.com | |
| Non-polar (e.g., toluene, xylene) | Can provide good yields. researchgate.net | |
| Water, Acetonitrile | May result in unsatisfactory yields. researchgate.net | |
| Temperature | 110-120 °C | Can provide optimal yields in some systems. researchgate.net |
| >145 °C | May lead to increased selectivity. url.edu | |
| Catalyst | None | Reaction can proceed, but may be slow. |
| Lewis/Brønsted acids/bases | Can accelerate the reaction. | |
| Organocatalysts (amines, phosphines) | Can provide high efficiency. rsc.org |
Efficient Purification Techniques for Compound Isolation (e.g., recrystallization, chromatography)
The isolation and purification of the final product are critical steps to ensure the desired purity of this compound.
Chromatography: Column chromatography is a common and effective method for purifying products of organic synthesis. illinois.edu For β-amino esters, silica (B1680970) gel chromatography is often employed to separate the desired product from unreacted starting materials and any byproducts. The choice of eluent system is crucial for achieving good separation.
Recrystallization: Recrystallization is a powerful purification technique for solid compounds. illinois.edu This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound can crystallize out in a purer form, leaving the impurities in the solution. mun.cagoogle.com For amino acid derivatives, this can be a highly effective method to achieve high purity. mun.ca In some modern synthetic approaches, such as Group-Assisted Purification (GAP) chemistry, the need for traditional chromatography or recrystallization can be avoided by using specific auxiliaries that allow for purification by simple washing with solvents. nih.gov
| Purification Technique | Description | Applicability to this compound |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Highly effective for separating the product from starting materials and byproducts. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Potentially applicable if the product is a solid at room temperature and a suitable solvent is found. |
| Distillation | Purification of a liquid by vaporization followed by condensation. | Applicable if the product is a liquid with a suitable boiling point and is thermally stable. |
Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 3 Methoxypropyl Amino Propanoate
Kinetic and Thermodynamic Studies of Reaction Pathways
These studies reveal that the reaction proceeds through a zwitterionic intermediate, followed by a rate-controlling proton transfer. acs.orgnih.gov The reaction is generally found to be under thermodynamic control, a principle that allows for optimization by adjusting reaction conditions to favor the desired product at equilibrium. acs.orgacs.org The reversibility of the aza-Michael reaction is a key characteristic; under certain conditions, a retro-aza-Michael reaction can occur, particularly at elevated temperatures. url.edunih.gov
Computational models have been employed to determine the kinetic and thermodynamic parameters for the addition of primary amines to acrylates. These parameters are critical for understanding the reaction's feasibility, rate, and equilibrium position.
| Parameter | Value (kJ/mol) | Description |
|---|---|---|
| Activation Energy (Ea) for Zwitterion Formation | ~50-60 | Energy barrier for the initial nucleophilic attack of the amine on the acrylate (B77674). |
| Activation Energy (Ea) for Proton Transfer | ~70-80 | Energy barrier for the rate-determining intramolecular or amine-assisted proton transfer step. acs.org |
| Overall Reaction Enthalpy (ΔH) | ~ -80 to -100 | Indicates a strongly exothermic and thermodynamically favorable forward reaction. acs.orgresearchgate.net |
Note: The data presented are representative values from computational studies on the aza-Michael addition of primary amines to ethyl acrylate and serve as an illustrative model for the formation of the title compound. acs.orgresearchgate.net
Detailed Elucidation of Reaction Mechanisms
The primary mechanism for the formation of Ethyl 3-[(3-methoxypropyl)amino]propanoate is the aza-Michael reaction, a type of conjugate nucleophilic addition. evitachem.com This process involves the attack of the nucleophilic amine (3-methoxypropylamine) on the electron-deficient β-carbon of the α,β-unsaturated ester (ethyl acrylate).
The mechanism is generally understood to proceed via two main steps:
Formation of a Zwitterionic Intermediate : The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine (B165612) attacks the β-carbon of ethyl acrylate. This C-N bond formation results in a zwitterionic intermediate where the nitrogen bears a positive charge and the α-carbon becomes a carbanion, which is stabilized by resonance with the adjacent ester group. acs.orgnih.gov
Proton Transfer : The reaction is completed by a proton transfer to the α-carbon. This is often the rate-determining step. nih.gov The transfer can be facilitated by another amine molecule (intermolecular) or, in some cases, proceed through a cyclic transition state (intramolecular). acs.org For the addition of primary amines like 3-methoxypropylamine, the reaction is typically faster than with secondary amines due to less steric hindrance and more effective solvation of the zwitterionic intermediate. acs.orgnih.gov
While less common for its synthesis, the structural motif of this compound could theoretically be formed via a reductive amination pathway. This would involve the reaction of a β-keto ester, such as ethyl 3-oxopropanoate, with 3-methoxypropylamine.
The general mechanism for such a Brønsted acid-catalyzed reductive amination proceeds as follows:
Imine/Enamine Formation : The amine reacts with the ketone to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. This species exists in equilibrium with its enamine tautomer.
Reduction : The iminium ion is then reduced to the final amine product. This reduction can be achieved by various reducing agents, such as sodium borohydride (B1222165) or, in some modern procedures, through catalytic transfer hydrogenation using a hydrogen donor like formic acid or its salts. chemrxiv.org
The ethyl ester group in this compound is susceptible to various transformations, primarily hydrolysis and transesterification.
Hydrolysis : The hydrolysis of the ester to the corresponding carboxylic acid, 3-[(3-methoxypropyl)amino]propanoic acid, is typically catalyzed by acid or base. Base-catalyzed hydrolysis (saponification) is common and generally proceeds via the bimolecular acyl-oxygen cleavage (BAC2) mechanism. chemistnotes.com In this process, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to yield the carboxylate salt. chemistnotes.comcore.ac.uk Studies on the hydrolysis of β-amino esters show that the reaction kinetics can be complex, with both the protonated and neutral forms of the ester participating in parallel reaction pathways. core.ac.uk
Transesterification : This process involves the reaction of the ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl group. mdpi.compsu.edu The reaction is an equilibrium process, and an excess of the new alcohol is typically used to drive the reaction to completion. mdpi.com The mechanism is similar to hydrolysis, involving a nucleophilic attack on the carbonyl carbon by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol (B145695). youtube.com Lipase enzymes can also be used to catalyze transesterification reactions, sometimes with high enantioselectivity. researchgate.net
Reactivity Profiles with Diverse Reagents
The presence of two basic sites—the nitrogen of the secondary amine and the carbonyl oxygen of the ester—dictates the interaction of this compound with acidic reagents.
Brønsted Acids : These acids (proton donors) will readily protonate the secondary amine, which is the more basic site, to form an ammonium (B1175870) salt. This protonation significantly alters the molecule's reactivity, deactivating the nitrogen as a nucleophile. Brønsted acids can also catalyze reactions at the ester group. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, as seen in acid-catalyzed hydrolysis or transesterification. acs.org Chiral Brønsted acids have been utilized to achieve enantioselective conjugate additions to form β-amino esters, where the acid activates the electrophile and controls the stereochemical outcome. nih.govresearchgate.net
Lewis Acids : Lewis acids (electron-pair acceptors) primarily interact with the carbonyl oxygen of the ester group. mdpi.com This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and the β-carbon of the original acrylate system. acs.orgresearchgate.net This activation is a common strategy to promote Michael additions and other reactions involving α,β-unsaturated systems. nsf.govnih.gov For instance, Lewis acid catalysis can facilitate the aza-Michael reaction under milder conditions or with less reactive nucleophiles. researchgate.net In some cases, Lewis acids can act cooperatively to activate both the electrophile and the nucleophile. acs.org
Reactions with Organometallic Reagents
The interaction of this compound with organometallic reagents is a subject of significant mechanistic interest due to the presence of multiple reactive sites within the molecule. The compound features both an ester functional group and a secondary amine, both of which can react with strong nucleophiles and bases like organolithium and Grignard reagents. The course of the reaction is therefore highly dependent on the nature of the organometallic reagent, the stoichiometry, and the reaction conditions.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles and strong bases. libretexts.org Their reaction with esters is a well-established method for the formation of alcohols. masterorganicchemistry.comlibretexts.org Typically, the reaction proceeds via a double addition of the organometallic reagent to the ester carbonyl group. The initial nucleophilic attack results in the formation of a ketone intermediate, which is generally more reactive than the starting ester. youtube.com Consequently, the ketone rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon aqueous workup. masterorganicchemistry.com
However, a significant competing reaction in the case of this compound is the deprotonation of the secondary amine. The N-H proton is acidic enough to be abstracted by the strongly basic organometallic reagent. libretexts.org This acid-base reaction is typically very fast and will consume one equivalent of the organometallic reagent to form a magnesium or lithium amide salt before any nucleophilic attack on the ester carbonyl can occur. Therefore, an excess of the organometallic reagent is required to achieve addition to the ester group.
The general proposed mechanism involves the following steps:
Deprotonation: The first equivalent of the organometallic reagent acts as a base, deprotonating the secondary amine to form a metalated amine intermediate.
First Nucleophilic Addition: A second equivalent of the organometallic reagent adds to the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group to form a ketone.
Second Nucleophilic Addition: A third equivalent of the organometallic reagent adds to the newly formed and highly reactive ketone, leading to a new tetrahedral intermediate (a magnesium or lithium alkoxide).
Protonation: Aqueous workup protonates the alkoxide and the nitrogen atom to yield the final tertiary alcohol product.
Due to the initial acid-base reaction, at least three equivalents of the organometallic reagent are theoretically required to drive the reaction to the tertiary alcohol product.
Below is a table summarizing the expected products from the reaction of this compound with various organometallic reagents, highlighting the influence of the reagent's nature and stoichiometry.
| Organometallic Reagent | Stoichiometry (Equivalents) | Proposed Intermediate(s) | Expected Final Product (after workup) |
| Methylmagnesium bromide (CH₃MgBr) | > 3 | N-magnesiated ketone | 2-Methyl-4-[(3-methoxypropyl)amino]pentan-2-ol |
| Phenyllithium (C₆H₅Li) | > 3 | N-lithiated ketone | 1,1-Diphenyl-3-[(3-methoxypropyl)amino]propan-1-ol |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | > 2 | N-lithiated ketone | 4-[(3-Methoxypropyl)amino]pentan-2-one |
This table presents hypothetical reaction outcomes based on established chemical principles for analogous compounds, as direct experimental data for this compound was not found in the surveyed literature.
Advanced Spectroscopic and Analytical Characterization of Ethyl 3 3 Methoxypropyl Amino Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of Ethyl 3-[(3-methoxypropyl)amino]propanoate is expected to exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the local electronic environment of the protons. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield).
Predicted ¹H NMR Chemical Shifts:
Ethyl group (Ester): A triplet around 1.2 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.1 ppm for the methylene (B1212753) protons (-OCH₂-), showing a characteristic ethyl pattern. docbrown.infoyale.eduyoutube.com
Propanoate backbone: Two methylene groups (-CH₂-CH₂-) are expected to appear as triplets around 2.5 ppm and 2.8 ppm.
N-H proton: A broad singlet is anticipated in the region of 0.5-5.0 ppm, the exact position of which is dependent on solvent, concentration, and temperature. jove.com
3-methoxypropyl group: The methylene group attached to the nitrogen (-NCH₂-) would likely resonate around 2.7 ppm. The central methylene group (-CH₂-) is expected around 1.8 ppm, and the methylene group adjacent to the ether oxygen (-OCH₂-) would be further downfield, around 3.4 ppm. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet around 3.3 ppm.
Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl carbon (Ester): A signal in the downfield region, typically around 170-175 ppm. yale.edu
Ethyl group carbons: The -OCH₂- carbon would be around 60 ppm, and the -CH₃ carbon would be upfield, around 14 ppm. yale.edu
Propanoate backbone carbons: The carbons of the -CH₂-CH₂- moiety are expected in the 30-50 ppm range.
3-methoxypropyl group carbons: The carbons attached to nitrogen and oxygen will be in the 40-70 ppm region, with the methoxy carbon appearing around 59 ppm. jove.comlibretexts.org
Interactive Table: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Ester -OC H₂C H₃ | 4.1 | Quartet | 60 |
| Ester -OCH₂C H₃ | 1.2 | Triplet | 14 |
| Ester C =O | - | - | 172 |
| -C H₂-C=O | 2.5 | Triplet | 35 |
| -NH-C H₂- | 2.8 | Triplet | 45 |
| NH | 1.0-3.0 | Broad Singlet | - |
| -NH-C H₂- | 2.7 | Triplet | 48 |
| -C H₂-CH₂O- | 1.8 | Quintet | 30 |
| -C H₂-OCH₃ | 3.4 | Triplet | 70 |
| -OC H₃ | 3.3 | Singlet | 59 |
To confirm the assignments from one-dimensional NMR, a suite of two-dimensional experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be expected between the protons of adjacent methylene groups in the propanoate and methoxypropyl chains, as well as within the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across heteroatoms and quaternary carbons. For instance, correlations would be expected from the protons of the -OCH₂- of the ethyl group to the carbonyl carbon, and from the N-H proton to the adjacent methylene carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, expected around 1735-1750 cm⁻¹. libretexts.orgorgchemboulder.comspectroscopyonline.com Other key absorptions would include C-O stretching vibrations between 1000-1300 cm⁻¹, N-H stretching of the secondary amine as a moderate, single peak around 3300-3350 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would be present, it is often weaker in Raman spectra. The C-H and C-C backbone stretching vibrations would give strong signals. The N-H stretching vibration would also be observable. ondavia.comaps.orgias.ac.in
Interactive Table: Predicted Vibrational Spectroscopy Data
| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3300-3350 (moderate) | 3300-3350 (moderate) |
| C-H (Aliphatic) | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| C=O (Ester) | Stretch | 1735-1750 (strong, sharp) | 1735-1750 (moderate) |
| C-N | Stretch | 1000-1250 (moderate) | 1000-1250 (moderate) |
| C-O (Ester) | Stretch | 1000-1300 (strong) | 1000-1300 (moderate) |
| C-O (Ether) | Stretch | 1085-1150 (strong) | 1085-1150 (moderate) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. acs.orgmeasurlabs.com For this compound (C₉H₁₉NO₃), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its molecular formula. Common fragmentation pathways for β-amino esters often involve cleavage at the C-C bond alpha to the nitrogen atom and fragmentation of the ester group. acs.orgnih.govmiamioh.edunih.gov
Predicted HRMS Data:
Molecular Formula: C₉H₁₉NO₃
Calculated Monoisotopic Mass: 189.1365 u
Common Adducts: [M+H]⁺, [M+Na]⁺
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. excillum.comrigaku.comuq.edu.au This technique requires a single, well-ordered crystal of the compound. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov This information would reveal the molecule's conformation in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group and the ester or ether oxygens. Such an analysis would provide an unambiguous confirmation of the molecule's constitution and stereochemistry if applicable. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
The purity assessment and isolation of this compound, a secondary amine and an ester, rely on modern chromatographic techniques. Given its chemical structure, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods, each with its own set of advantages and considerations for achieving optimal separation and quantification. These techniques are fundamental in ensuring the compound's quality, identifying potential impurities, and for its preparative isolation.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique's high resolution makes it ideal for separating the main compound from structurally similar impurities that may arise during its synthesis, such as starting materials or by-products. However, the presence of the secondary amine group can lead to peak tailing due to interactions with active sites on the column. To mitigate this, specialized columns with basic deactivation or derivatization of the amine group are often employed. A Flame Ionization Detector (FID) is commonly used for quantification due to its excellent sensitivity towards organic compounds. For structural confirmation and identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.
High-Performance Liquid Chromatography offers a versatile alternative, particularly for less volatile impurities or when derivatization is not desired. As this compound lacks a strong chromophore, direct UV detection can be challenging and may offer limited sensitivity. Therefore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection. Alternatively, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized. For mass analysis, HPLC coupled with Mass Spectrometry (LC-MS) provides high sensitivity and selectivity without the need for derivatization. Reversed-phase HPLC is the most common mode used for this type of compound, with C18 columns being a popular choice.
The selection between GC and HPLC is often dictated by the specific requirements of the analysis, such as the volatility of potential impurities, the need for derivatization, and the desired level of sensitivity.
Illustrative Gas Chromatography (GC) Purity Analysis
Below are typical parameters that could be employed for the purity assessment of this compound using gas chromatography.
| Parameter | Value |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
| Expected Retention Time | Approximately 12.5 minutes |
Illustrative High-Performance Liquid Chromatography (HPLC) Purity Analysis
The following table outlines a potential HPLC method for the purity analysis of this compound, employing a derivatization agent for UV detection.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm (after pre-column derivatization with a suitable agent) |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 8.2 minutes |
Computational and Theoretical Chemistry Studies on Ethyl 3 3 Methoxypropyl Amino Propanoate
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the molecular and structural properties of chemical compounds. materialsciencejournal.org DFT methods, such as B3LYP, are frequently used to determine the optimized geometry, bond lengths, and bond angles of molecules in the gaseous phase. researchgate.net For instance, in a study on a different organic ester, the B3LYP method with a 6-311G(d,p) basis set was utilized to calculate these geometric parameters. materialsciencejournal.org Such calculations would reveal the most stable three-dimensional arrangement of atoms in Ethyl 3-[(3-methoxypropyl)amino]propanoate.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to understanding molecular systems. While computationally more demanding than DFT, they can offer highly accurate results for various molecular properties.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Atomic Charges
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.comwikipedia.org The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. wikipedia.orgresearchgate.net
For this compound, the analysis of its frontier orbitals would identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. Time-dependent DFT (TD-DFT) is a common method for calculating HOMO and LUMO energies. researchgate.net The distribution and energy levels of these orbitals dictate how the molecule interacts with other chemical species. materialsciencejournal.org
Atomic charge calculations provide information about the distribution of electron density across the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is vital for understanding intermolecular interactions and predicting reaction mechanisms.
Below is an illustrative table of how frontier molecular orbital data might be presented:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Molecular Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The ESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. Regions of neutral potential are generally colored in green.
For this compound, an ESP analysis would highlight the electron-rich areas, such as around the oxygen and nitrogen atoms, and the electron-deficient areas, likely near the hydrogen atoms. This visual representation of the molecule's electronic landscape provides intuitive insights into its chemical behavior.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). tsijournals.com A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. tsijournals.com
An example of how NBO analysis data could be tabulated is shown below:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Orbital | Orbital | Value |
| Orbital | Orbital | Value |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations.
Molecular Dynamics (MD) Simulations to Explore Conformational Space
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By simulating the motions of atoms and molecules over time, MD can explore the different conformations that a molecule can adopt. nih.gov This is particularly important for flexible molecules like this compound, which can exist in numerous spatial arrangements.
An MD simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a solvent or in the gas phase) and the energy barriers between different conformational states. nih.gov Understanding the conformational landscape is essential for predicting a molecule's physical and biological properties, as its shape can significantly influence its interactions with other molecules.
Molecular Docking Simulations (for theoretical binding mode predictions with target molecules)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and materials science for understanding and predicting molecular interactions at an atomic level. For a flexible molecule like this compound, docking simulations can elucidate how it might interact with the active site of a protein or enzyme.
The process involves placing the molecule (the ligand) into the binding site of a target protein (the receptor) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
While no specific docking studies for this compound have been published, research on similar poly(β-amino esters) (PβAEs) highlights their potential as drug delivery systems, where understanding the interaction with biological targets is key. rsc.orgrsc.org For instance, a hypothetical docking study of this compound against a target like a kinase or a receptor could yield results predicting its potential as an inhibitor or agonist.
Illustrative Molecular Docking Results:
The following table represents a hypothetical outcome of a docking simulation for this compound with a generic protein active site.
| Parameter | Predicted Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -7.2 | TYR 88, LEU 142 |
| Hydrogen Bonds | 2 | ASN 140 (N-H group), GLU 85 (C=O group) |
| Hydrophobic Interactions | 4 | VAL 34, ILE 67, ALA 139 |
This data is illustrative and does not represent results from actual experiments.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. q-chem.com
Conformational Preferences: For a molecule with multiple rotatable bonds like this compound, numerous spatial arrangements, or conformations, are possible. A conformational analysis can be performed computationally to identify the most stable, low-energy conformers. This involves systematically rotating the single bonds and calculating the potential energy of each resulting structure. The most stable conformer is the one that is most likely to be observed experimentally.
Spectroscopic Parameters: Once the lowest-energy conformation is identified, its spectroscopic characteristics can be predicted.
IR Spectroscopy: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. researchgate.net For an ester, characteristic peaks for the C=O and C-O stretches are expected. spectroscopyonline.com
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated. These shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. reddit.com
Illustrative Predicted Spectroscopic Data:
The tables below show hypothetical predicted data for the most stable conformer of this compound, calculated using a common DFT method (e.g., B3LYP/6-31G*).
Table 1: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 | Amine N-H stretch |
| C-H Stretch | 2950-2850 | Aliphatic C-H stretches |
| C=O Stretch | 1735 | Ester carbonyl stretch |
| C-O Stretch | 1180 | Ester C-O stretch |
| C-O-C Stretch | 1120 | Ether C-O-C stretch |
This data is illustrative and does not represent results from actual experiments.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| O-CH ₃ (methoxy) | 3.30 |
| O-CH ₂-CH₃ (ethyl) | 4.10 |
| O-CH₂-CH ₃ (ethyl) | 1.25 |
This data is illustrative and does not represent results from actual experiments.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. nih.gov These materials are vital for technologies like optical communication, data storage, and signal processing. nih.gov Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules, allowing for the in silico design of new materials before their synthesis. researchgate.net
The key parameters that define a molecule's NLO response include:
Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is desirable for many NLO applications. researchgate.net
For a molecule to have a significant β value, it often requires a degree of intramolecular charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a conjugated system. While this compound lacks a traditional conjugated π-system, the presence of heteroatoms (oxygen and nitrogen) with lone pairs can contribute to its electronic properties. Theoretical calculations can quantify these properties and predict its potential as an NLO material. acs.org
Illustrative Predicted NLO Properties:
The following table presents hypothetical NLO properties for this compound, calculated at the DFT/B3LYP level, and compared to urea (B33335), a standard reference compound for NLO studies.
| Property | This compound (Hypothetical) | Urea (Reference) |
| Dipole Moment, μ (Debye) | 2.5 D | 1.37 D |
| Mean Polarizability, α (a.u.) | 85.3 | 33.3 |
| First Hyperpolarizability, β (a.u.) | 45.1 | 35.0 |
This data is illustrative and based on typical values for similar aliphatic molecules; it does not represent results from actual experiments.
Applications of Ethyl 3 3 Methoxypropyl Amino Propanoate in Organic Synthesis and Chemical Sciences
Role as a Synthetic Building Block for Complex Molecules
The presence of both a nucleophilic amine and an electrophilic ester carbonyl group within the same molecule makes Ethyl 3-[(3-methoxypropyl)amino]propanoate a useful building block for creating a variety of organic structures.
Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net β-Amino esters, and the related β-enamino esters, are well-established precursors for the synthesis of these important ring systems. nih.govrsc.orgrsc.org These molecules can act as C-C-N synthons, providing three atoms of a new heterocyclic ring through cyclization reactions. rsc.org
While direct examples employing this compound are not prominent in the literature, its structural motifs are analogous to those used in established synthetic routes. For instance, β-enamino esters are used to synthesize a variety of heterocycles including:
Pyridines: Through condensation reactions with compounds like allylic alcohols. rsc.org
Pyrroles: Via intramolecular oxidative cyclization of related tertiary enamines. rsc.org
Pyrazolones and Pyridinones: By reacting with hydrazines or active methylene (B1212753) compounds. nih.gov
The secondary amine of this compound can be acylated and then cyclized, or it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic systems. The specific reaction conditions would dictate the type of heterocycle formed.
The dual functionality of this compound allows for its elaboration into more complex molecules that can serve as specialized reagents or ligands for metal catalysis. numberanalytics.com
The secondary amine is a key reactive site. organic-chemistry.org It can be:
Alkylated or Arylated: To introduce new substituents, potentially leading to novel ligand architectures. Traditional methods like N-alkylation of primary amines often suffer from overalkylation, but various modern synthetic methods allow for selective mono-alkylation to produce diverse secondary amines. researchgate.netnih.gov
Acylated: Reaction with acid chlorides or other acylating agents can form amides. youtube.com These amides could be designed with additional functional groups to create chelating ligands.
Incorporated into larger structures: Used as a nucleophile, it can be added to electrophilic partners to build more complex molecular backbones useful in catalysis. numberanalytics.com
The ester group can also be modified. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with other nucleophiles. This allows for another point of diversification, enabling the synthesis of a wide range of derivatives with tailored properties for use as reagents.
Table 1: Potential Transformations for Reagent and Ligand Synthesis
| Functional Group | Reaction Type | Potential Product | Application |
| Secondary Amine | N-Alkylation | Tertiary Amine | Ligand, Organic Base |
| Secondary Amine | N-Arylation | N-Aryl-N-Alkyl Amine | Ligand Precursor |
| Secondary Amine | Acylation | Amide | Chelating Ligand |
| Ester | Hydrolysis | Carboxylic Acid | Synthetic Intermediate |
| Ester | Reduction | Amino Alcohol | Chiral Ligand Synthesis |
| Ester | Transesterification | Different Ester | Modify solubility/reactivity |
β-Amino acids and their ester derivatives are important components of many complex natural products, including peptides and polyketides. nih.govresearchgate.net The presence of a β-amino acid moiety can introduce unique structural features and confer significant biological activity. nih.gov Propanoate units, in general, are common building blocks in the biosynthesis of polyketide natural products.
Given that this compound is a β-amino propanoate derivative, it represents a potential, albeit non-natural, building block for the semi-synthesis or total synthesis of novel natural product analogues. numberanalytics.com Synthetic chemists could incorporate this molecule into a larger synthetic scheme to create analogues with modified properties, such as improved stability or altered biological function. researchgate.net For instance, β-amino acids are incorporated into peptides to create β-peptides, which can form stable secondary structures and are resistant to degradation by proteases. researchgate.net The methoxypropyl group on the nitrogen atom could provide additional steric or electronic effects, or improve pharmacokinetic properties of the final molecule.
Contributions to Advanced Materials Science and Polymer Chemistry
The functional groups of this compound also suggest its potential utility in the field of materials and polymer science.
While data on this compound as a process solvent is scarce, a structurally similar compound, Ethyl 3-ethoxypropionate (EEP), is widely used as a high-performance industrial solvent. atamanchemicals.comlihaochemicals.comsmartchemi.comatamanchemicals.comtrichemlab.comsilverfernchemical.com EEP is valued for its excellent solvency for a wide range of polymers, including acrylics, epoxies, and polyurethanes, combined with a slow evaporation rate. atamanchemicals.comlihaochemicals.com These properties are beneficial in the coatings industry, as they allow for improved flow and leveling, resulting in high-gloss surfaces without defects. atamanchemicals.com
Given the structural similarity, it is plausible that this compound could exhibit comparable solvent properties. The presence of the amine group might enhance its ability to dissolve certain polar polymers or act as a catalyst or curing agent in specific formulations. Its potential as a solvent or additive would be particularly relevant in high-performance coatings, inks, and in the formulation of polymer solutions. smartchemi.comsilverfernchemical.com
Table 2: Comparison of Properties of EEP and Potential Properties of the Target Compound
| Property | Ethyl 3-ethoxypropionate (EEP) | This compound (Predicted) |
| Key Functional Groups | Ether, Ester | Amine, Ether, Ester |
| Evaporation Rate | Slow trichemlab.com | Likely Slow |
| Polymer Solubility | Excellent for acrylics, epoxies, etc. atamanchemicals.com | Potentially similar, with enhanced solubility for polar polymers |
| Primary Application | High-performance solvent for coatings silverfernchemical.com | Potential as a reactive solvent or additive |
| Special Features | Good flow and leveling trichemlab.com | Potential for hydrogen bonding, catalytic activity |
The secondary amine functionality of this compound provides a reactive handle for integrating the molecule into polymer structures or for use as a cross-linking agent. Amine-functional groups are widely used in polymer chemistry to create cross-linked materials with enhanced physical properties. creative-proteomics.com
The secondary amine can participate in several types of cross-linking reactions:
Reaction with Epoxides: Amines are common curing agents for epoxy resins, where the nitrogen atom opens the epoxide ring, forming a covalent bond and creating a cross-linked network.
Reaction with Aldehydes: Amines can react with aldehydes to form imines (Schiff bases), which can be a method for cross-linking polymers containing aldehyde groups. mcmaster.ca This reaction can sometimes be reversed, leading to dynamic or self-healing materials.
Reaction with Isocyanates: The reaction between an amine and an isocyanate forms a urea (B33335) linkage, a key reaction in the chemistry of polyurethanes and polyureas.
Michael Addition: Secondary amines can act as nucleophiles in Michael additions to polymers containing electron-deficient double bonds (e.g., acrylates).
The ability of the amine group to participate in these reactions suggests that this compound could be investigated as a cross-linker or a chain modifier in various polymer systems. The density of cross-linking can significantly affect the mechanical properties and neutralization capacity of the final polymer. nih.gov The specific structure of the methoxypropyl and ethyl propanoate groups would be incorporated into the polymer matrix, potentially influencing properties such as flexibility, hydrophilicity, and thermal stability.
Application in Bio-conjugation and Chemical Biology Research (e.g., as a component in PROTAC linkers)
In the field of chemical biology, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) are of significant interest. PROTACs typically consist of two active domains and a linker to connect them. While a variety of chemical structures are employed as linkers to modulate the properties of PROTACs, there is no specific mention or documented use of this compound as a linker component in the available scientific literature or patent databases.
The design and synthesis of PROTAC linkers is a critical area of research, with a focus on optimizing factors such as linker length, rigidity, and solubility to achieve desired pharmacological outcomes. The table below provides a general overview of the types of chemical moieties commonly used in PROTAC linkers.
| Linker Type | Common Moieties | Purpose |
| Alkyl Chains | Polyethylene glycol (PEG) | Modulate solubility and length |
| Alkynes/Azides | Triazoles (post-click chemistry) | Provide stable linkages |
| Rigid Linkers | Phenyl rings, cyclic structures | Control conformational flexibility |
This table represents common linker components in PROTACs and does not include this compound, for which no data is available in this context.
Derivatives and Structural Analogues of Ethyl 3 3 Methoxypropyl Amino Propanoate in Research
Comparative Analysis of Structural Variations
Structural modifications to the Ethyl 3-[(3-methoxypropyl)amino]propanoate backbone can lead to significant changes in the molecule's characteristics. By systematically altering different parts of the molecule, researchers can fine-tune its properties for specific scientific applications, ranging from synthetic building blocks to components of functional polymers.
The nitrogen atom is a key functional center within the molecule, and its substitution pattern profoundly influences basicity, nucleophilicity, and steric hindrance. Replacing the 3-methoxypropyl group with other substituents—such as different alkyl chains, aryl groups, or functionalized moieties—can alter the electronic and steric environment around the nitrogen.
Electronic Effects: Introducing electron-donating groups (e.g., simple alkyl chains) can increase the basicity and nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups (e.g., aryl or acyl groups) decrease its basicity, making the lone pair of electrons less available for reactions. Studies on the Michael addition of various amines to acrylates show that aromatic amines with electron-donating functional groups exhibit higher reactivity. mdpi.com
Steric Effects: The size and bulkiness of the N-substituent play a critical role in the molecule's reactivity. Large, bulky groups can sterically hinder the nitrogen, slowing down its reaction rates with other reagents. For example, in the asymmetric Michael addition of aldehydes to N-substituted maleimides, the size of the substituent on the β-carbon of β-amino acid catalysts can significantly affect the reaction rate and even invert the enantioselectivity due to steric hindrance. mdpi.com
pH-Responsiveness: In the context of polymers like poly(β-amino esters) (PBAEs), the amine groups confer pH-responsive properties. resolvemass.ca The nature of the N-substituent affects the pKa of the amine, determining the pH at which it becomes protonated. This is a critical feature for applications such as drug delivery, where a change in pH can trigger the release of a payload. rsc.org Analogues of this compound with different N-substituents would exhibit varied pH sensitivity.
The ethyl ester group is another site for modification that impacts the molecule's stability, reactivity, and utility as a synthetic intermediate.
Hydrolytic Stability: The ester linkage is susceptible to hydrolysis, a property that is fundamental to the biodegradability of PBAEs. resolvemass.ca Changing the alcohol moiety from ethanol (B145695) to other alcohols (e.g., methanol, tert-butanol) alters the steric hindrance around the carbonyl carbon and the leaving group's stability, thereby modifying the rate of hydrolysis. For instance, tert-butyl esters are generally more resistant to base-catalyzed hydrolysis but are easily cleaved under acidic conditions, making them useful as protecting groups in organic synthesis. nih.gov
Synthetic Utility: The choice of ester group is often a strategic decision in multi-step syntheses. Methyl and ethyl esters are common due to the low cost and volatility of the corresponding alcohols. Benzyl esters can be removed by hydrogenolysis, a mild condition that is orthogonal to many other protecting groups. The ability to selectively cleave the ester is crucial when the β-amino acid core is to be incorporated into larger molecules like peptides. nih.gov Lipase-catalyzed hydrolysis can also be used for the enantioselective resolution of racemic β-amino esters, where the structure of the ester group can influence enzyme activity and selectivity. mdpi.comnih.gov
| Ester Group (R in -COOR) | Common Precursor Alcohol | Relative Hydrolysis Rate | Key Synthetic Feature |
|---|---|---|---|
| Methyl | Methanol | Fast | Common, easily formed/hydrolyzed. |
| Ethyl | Ethanol | Moderate | Standard ester, good balance of reactivity and stability. |
| tert-Butyl | tert-Butanol | Very Slow (Base), Fast (Acid) | Acid-labile protecting group. |
| Benzyl | Benzyl Alcohol | Slow | Removable by hydrogenolysis. |
The 3-methoxypropyl chain provides specific steric and electronic properties, including a degree of hydrophilicity and potential for hydrogen bonding or metal coordination via the ether oxygen. Modifying this chain can have several implications:
Solubility and Polarity: Altering the length of the alkyl chain (e.g., from propyl to hexyl) would increase the molecule's lipophilicity, affecting its solubility in different solvents. Replacing the methoxy (B1213986) group with a hydroxyl group would increase polarity and introduce a site for hydrogen bonding, while removing it would decrease polarity.
Chelating Properties: The ether oxygen, in conjunction with the amine nitrogen, could potentially act as a bidentate ligand for metal ions. Changing the length of the chain would alter the bite angle and the stability of any potential metal complexes, a feature that could be exploited in catalysis or materials science.
Biological Activity: In the context of biologically active molecules, side chains play a crucial role in binding to receptors or enzymes. Structure-activity relationship studies on β-amino acid-containing integrin antagonists have shown that substituents on the β-amino acid unit are critical for potent activity. nih.gov Therefore, modifications to the methoxypropyl chain in analogues of this compound could significantly influence their biological profiles.
Structure-Reactivity and Structure-Function Relationship Studies
Understanding the relationship between the molecular structure of β-amino esters and their chemical reactivity or biological function is a central theme in their research. These studies enable the prediction of molecular behavior and the design of new compounds with desired attributes.
The reactivity of β-amino esters is largely dictated by the interplay between the amino and ester functionalities. For instance, the solution structures of lithium enolates derived from β-amino esters have been shown to form complex hexameric aggregates. nih.gov The specific structure of these aggregates, which is influenced by the substituents on the β-amino ester, directly impacts their reactivity in subsequent alkylation reactions. nih.gov
In the field of materials science, particularly with PBAEs, structure-function relationships are paramount. Key structural features and their functional consequences include:
Amine Groups: The tertiary amines in the polymer backbone provide a positive charge at physiological or acidic pH, which is essential for condensing negatively charged molecules like DNA and RNA for gene delivery applications. resolvemass.canih.gov
Ester Groups: The ester linkages in the backbone are designed to be hydrolytically degradable, leading to biocompatible, non-toxic byproducts. resolvemass.carsc.org This biodegradability is a critical feature for transient biomedical applications. resolvemass.ca
Backbone Structure: Minor modifications to the polymer backbone, such as the length of alkyl chains between the amine and ester groups, can significantly affect properties like degradation rate, transfection efficiency, and cytotoxicity. resolvemass.ca
Structure-activity relationship (SAR) studies are also vital in medicinal chemistry. Research on β-amino acid-containing compounds as integrin antagonists has revealed that specific substitutions on the β-amino acid scaffold are necessary for high-affinity binding to the target receptor. nih.gov These studies often involve synthesizing a library of analogues with systematic variations to identify the optimal combination of substituents for maximum biological potency.
Synthetic Approaches to Structurally Related β-Amino Esters
The synthesis of β-amino esters, including this compound and its analogues, is a well-established area of organic chemistry with numerous methodologies. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and scale of the reaction.
One of the most common and direct methods is the aza-Michael addition (or conjugate addition) of an amine to an α,β-unsaturated ester, such as ethyl acrylate (B77674). organic-chemistry.org This reaction can be catalyzed by a variety of agents, offering different advantages:
Enzymatic Catalysis: Lipases, such as those from Thermomyces lanuginosus or Burkholderia cepacia, can catalyze the Michael addition under mild, green conditions, often in continuous-flow systems. mdpi.commdpi.com This approach is also valuable for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis. nih.gov
Lewis Acid Catalysis: Lewis acids like CeCl₃·7H₂O/NaI, silicon tetrachloride, and others can promote the reaction, often under solvent-free conditions. organic-chemistry.orgresearchgate.net
Metal Catalysis: Transition metals such as ruthenium and palladium have also been employed to catalyze the conjugate addition of amines to unsaturated compounds. organic-chemistry.org
| Synthetic Method | Key Reactants | Typical Catalyst/Conditions | Advantages |
|---|---|---|---|
| Aza-Michael Addition | Amine + α,β-Unsaturated Ester | Lipase, Lewis Acid, Metal Catalyst, or Uncatalyzed | Atom-economical, versatile, wide substrate scope. mdpi.comorganic-chemistry.org |
| Rodionov Reaction | Aldehyde + Malonic Acid + Amine | Ammonium (B1175870) acetate (B1210297) in ethanol, reflux | One-pot synthesis from simple starting materials. mdpi.comnih.gov |
| Aminocarbonylation of Alkenes | Alkene + Amine + Carbon Monoxide | Palladium catalyst, hypervalent iodine reagent | Direct installation of amine and ester groups. illinois.edu |
| Carboxylation of Aziridines | Aziridine + Carbon Dioxide | Nickel catalyst | Provides access to β-amino acids from cyclic precursors. illinois.edu |
| From Dendrimers | Dendrimer (from polyacrylate) | Transesterification with alcohol (e.g., methanol) | Novel one-pot approach from polymeric intermediates. cambridge.orgresearchgate.net |
Other notable synthetic strategies include:
The Rodionov reaction , which involves the condensation of an aldehyde, malonic acid, and an amine (often ammonia) to form a β-amino acid, which is then esterified. mdpi.comnih.gov
Modern methods such as the palladium-catalyzed aminocarbonylation of alkenes , which provides a direct route to β-amino acid derivatives from simple olefins. illinois.edu
The nickel-catalyzed carboxylation of aziridines , offering an alternative pathway to the β-amino acid scaffold. illinois.edu
A novel approach utilizes dendrimeric intermediates formed from polyacrylates and amines, which can then undergo transesterification to yield N-alkyl-β-amino esters in a one-pot reaction. cambridge.orgresearchgate.net
These varied synthetic routes provide chemists with a robust toolkit to access a wide array of structurally diverse β-amino esters for further research and application.
Future Directions and Emerging Research Avenues for Ethyl 3 3 Methoxypropyl Amino Propanoate
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green chemistry is a major driver in modern synthetic organic chemistry. For Ethyl 3-[(3-methoxypropyl)amino]propanoate, future research will likely focus on developing more environmentally friendly and efficient synthetic routes. Traditional methods may rely on harsh reagents and produce significant waste. Therefore, the development of catalytic processes, the use of renewable starting materials, and the implementation of flow chemistry are promising areas of investigation.
Catalytic Approaches: Research into novel catalysts, such as biocatalysts or earth-abundant metal catalysts, could lead to more selective and efficient syntheses with lower environmental impact.
Renewable Feedstocks: Exploring pathways to synthesize this compound from bio-based resources would significantly enhance its sustainability profile.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
| Synthetic Method | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme screening and engineering |
| Heterogeneous Catalysis | Easy catalyst separation and recycling | Development of robust and active solid catalysts |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization |
Exploration of Unique Chemical Reactivity and Catalysis
The unique structural features of this compound, including the secondary amine, the ester group, and the ether linkage, suggest a rich and varied chemical reactivity waiting to be explored. Future research will likely investigate its potential as a building block in organic synthesis and as a ligand in catalysis.
As a Synthetic Intermediate: The amine and ester functionalities can be readily modified to create a diverse range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.
In Catalysis: The presence of both nitrogen and oxygen donor atoms makes this compound a candidate for use as a ligand in transition metal catalysis. Research in this area could uncover novel catalytic activities for a variety of organic transformations.
| Functional Group | Potential Reactions | Possible Applications |
| Secondary Amine | N-alkylation, N-acylation, C-N bond formation | Synthesis of complex amines and amides |
| Ester | Hydrolysis, transesterification, reduction | Production of carboxylic acids, different esters, and alcohols |
| Ether | Cleavage under specific conditions | Introduction of a hydroxyl group |
Integration with Machine Learning and Artificial Intelligence for Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govmdpi.com For this compound, these computational tools can accelerate the discovery of new applications and the optimization of its properties.
Property Prediction: ML models can be trained to predict the physicochemical properties and biological activities of derivatives of this compound, guiding synthetic efforts towards molecules with desired characteristics. mdpi.com
Reaction Optimization: AI algorithms can be employed to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced costs. nih.gov
De Novo Design: Generative models in AI can design novel molecules based on the this compound scaffold with tailored properties for specific applications.
| AI/ML Application | Objective | Expected Outcome |
| QSAR Modeling | Predict biological activity of derivatives | Identification of potent drug candidates |
| Process Optimization | Maximize reaction yield and minimize byproducts | More efficient and sustainable chemical processes |
| Generative Design | Create novel molecules with desired properties | Discovery of new materials and pharmaceuticals |
Expanding Applications in Interdisciplinary Scientific Fields
The versatile structure of this compound opens up possibilities for its application in a wide range of scientific disciplines beyond traditional chemistry.
Materials Science: As a building block for polymers or as a component in functional coatings, this compound could contribute to the development of new materials with tailored properties.
Pharmaceutical Chemistry: Derivatives of this compound could be explored for their potential as active pharmaceutical ingredients or as key intermediates in drug synthesis.
Agrochemicals: The compound could serve as a scaffold for the development of new pesticides or herbicides with improved efficacy and environmental profiles.
| Interdisciplinary Field | Potential Role of this compound | Illustrative Application |
| Polymer Chemistry | Monomer for specialty polymers | Synthesis of biodegradable plastics |
| Medicinal Chemistry | Scaffold for drug design | Development of novel antimicrobial agents |
| Supramolecular Chemistry | Component of self-assembling systems | Creation of smart materials and sensors |
Q & A
Basic: What synthetic routes are recommended for Ethyl 3-[(3-methoxypropyl)amino]propanoate in academic research?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 3-[(3-methoxypropyl)amino]propanoic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Alternative routes may use coupling reagents like EDCI/HOBt to facilitate amide bond formation between ethyl propanoate derivatives and 3-methoxypropylamine. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .
Key Variables to Monitor:
- Reaction temperature (typically 60–80°C for esterification).
- Solvent selection (e.g., dichloromethane for coupling reactions).
- Catalyst loading (0.5–2 mol% for acid-catalyzed esterification).
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of ¹H/¹³C NMR to confirm the presence of key functional groups:
- Ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- Methoxypropylamino protons (δ 2.5–3.5 ppm for N–CH₂ and O–CH₃).
HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended for biological studies). FT-IR validates ester (C=O stretch at ~1730 cm⁻¹) and amino (N–H bend at ~1550 cm⁻¹) groups .
Advanced: What strategies resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
Contradictions in biological data (e.g., enzyme inhibition vs. activation) require:
- Assay standardization : Validate protocols using positive controls (e.g., known inhibitors).
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups).
- Metabolic stability testing : Assess if degradation products (e.g., free amines) contribute to observed activity. Cross-reference results with computational models (e.g., molecular docking) to verify target binding .
Example:
A 2024 study resolved discrepancies in cytochrome P450 inhibition by correlating steric hindrance from the methoxypropyl group with reduced substrate access .
Advanced: How to design experiments to study reactivity under varying pH or temperature?
Methodological Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24h. Monitor degradation via LC-MS.
- Thermal analysis : Use DSC/TGA to determine decomposition thresholds (>150°C typical for esters).
- Kinetic studies : Track ester hydrolysis rates under acidic (HCl) or basic (NaOH) conditions using UV-Vis spectroscopy (λ = 260 nm for released carboxylic acid) .
Data Interpretation Tip:
Plot Arrhenius curves to calculate activation energy (Eₐ) for hydrolysis, informing storage conditions.
Advanced: What computational approaches predict this compound’s reactivity?
Methodological Answer:
- DFT calculations (e.g., Gaussian 16): Optimize geometry at the B3LYP/6-31G* level to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., lipid bilayers for membrane permeability studies).
- ADMET prediction tools (e.g., SwissADME): Estimate logP (1.5–2.5 predicted) and solubility (≥50 mg/mL in DMSO) .
Basic: What functional groups dictate its chemical behavior in reactions?
Methodological Answer:
- Ethyl ester : Susceptible to hydrolysis (acid/base) or transesterification.
- Methoxypropylamino group : Participates in hydrogen bonding (affects solubility) and can undergo alkylation or acylation.
- Secondary amine : Prone to oxidation (use antioxidants like BHT in storage) .
Advanced: How does the compound participate in multicomponent reactions (MCRs)?
Methodological Answer:
The amino group enables MCRs like Ugi or Passerini reactions. For example:
- Ugi reaction : React with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics.
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) to induce stereoselectivity at the amino center. Optimize solvent polarity (e.g., THF for high enantiomeric excess) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
